molecular formula C22H27N3O6S B2535976 N1-(2-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-44-3

N1-(2-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2535976
M. Wt: 461.53
InChI Key: MLTKESQYQPWAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxalamide family, which is known for its diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Chemical Reactions

Oxidative Removal Techniques : A study by Yamaura et al. (1985) demonstrated the oxidative removal of N-(4-methoxybenzyl) groups on 2,5-piperazinediones using cerium(IV) diammonium nitrate, highlighting a method for modifying chemical structures under mild conditions. This technique is relevant for the synthesis and structural modification of complex organic compounds, including oxalamide derivatives (Yamaura et al., 1985).

Cyclohexyl and Benzyl Isocyanide Reactions : Research by Sañudo et al. (2006) explored the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through reactions involving cyclohexyl or benzyl isocyanide. This work contributes to the understanding of how oxalamide derivatives might react in the presence of isocyanides, forming cyclic dipeptidyl ureas (Sañudo et al., 2006).

Material Science and Photodynamic Therapy

Photodynamic Therapy Applications : Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, substituted with benzenesulfonamide derivative groups. These derivatives, due to their photochemical properties, have potential applications in photodynamic therapy for cancer treatment, suggesting that similar oxalamide derivatives could be explored for medical applications (Pişkin et al., 2020).

Drug Discovery and Biological Studies

Sphingosine-1-Phosphate (S1P) Receptor Agonists : The discovery of specific S1P receptor agonists, as detailed by Kurata et al. (2017), involves compounds with structural similarities to oxalamide derivatives. These agonists are explored for treating autoimmune diseases, indicating a potential area of research for the application of oxalamide derivatives in drug development (Kurata et al., 2017).

Environmental and Catalytic Applications

Nano-Structured Ceria Recovery : Research by Veranitisagul et al. (2011) on the recovery of nano-structured ceria from Ce(III)-benzoxazine dimer complexes via thermal decomposition showcases the potential of oxalamide and related compounds in catalysis and material science. This study provides a method for producing nano-materials, which could be applied in various environmental and catalytic processes (Veranitisagul et al., 2011).

properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-16-8-10-18(11-9-16)32(28,29)25-12-5-13-31-20(25)15-24-22(27)21(26)23-14-17-6-3-4-7-19(17)30-2/h3-4,6-11,20H,5,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTKESQYQPWAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

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